molecular formula C26H36N4O4+2 B1218459 Morfamquat CAS No. 7411-47-4

Morfamquat

Cat. No.: B1218459
CAS No.: 7411-47-4
M. Wt: 468.6 g/mol
InChI Key: UBAQQOLXBOKEHR-UHFFFAOYSA-N
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Description

Morfamquat (CAS 4636-83-3) is a bipyridylium herbicide belonging to the same chemical class as paraquat and diquat . It is structurally characterized by two pyridinium rings linked by a methylene bridge, with molecular weight 469 g/mol . Historically, it has been used for weed control but is less prevalent than its analogs due to its selective activity and distinct toxicological profile .

Properties

CAS No.

7411-47-4

Molecular Formula

C26H36N4O4+2

Molecular Weight

468.6 g/mol

IUPAC Name

1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone

InChI

InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2

InChI Key

UBAQQOLXBOKEHR-UHFFFAOYSA-N

SMILES

CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C

Canonical SMILES

CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C

Pictograms

Irritant

Synonyms

morfamquat

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Morfamquat is synthesized through a series of chemical reactions involving the formation of quaternary ammonium salts. The synthetic route typically involves the reaction of bipyridyl compounds with morpholine derivatives under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Morfamquat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: Substitution reactions involving the replacement of functional groups are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Morfamquat has several scientific research applications, including:

Mechanism of Action

Morfamquat exerts its herbicidal effects by inhibiting photosystem I in plants, disrupting electron transport, and leading to the production of reactive oxygen species. This results in cellular damage and desiccation of the plant. The molecular targets include the photosynthetic apparatus in plant cells .

Comparison with Similar Compounds

Key Properties :

  • Mode of Action : Like other bipyridylium herbicides, Morfamquat acts as a redox cycler. Upon reduction by NADPH-cytochrome P450 reductase in cellular microsomes, it generates reactive oxygen species (ROS), leading to lipid peroxidation and cell death .
  • This selectivity arises from differential permeability into chloroplasts of resistant plants rather than uptake differences .
  • Toxicity : Chronic exposure in rats induces kidney tubular cell enlargement and mitochondrial proliferation, while acute doses cause proximal tubular necrosis .

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Parameter This compound Paraquat Diquat
Molecular Weight 469 g/mol 186 g/mol 184 g/mol
Chemical Class Bipyridylium Bipyridylium Bipyridylium
Primary Use Herbicide (selective) Herbicide (non-selective) Herbicide/Desiccant
Redox Cycling Yes (hepatocytes) Yes (lung cells) Yes (liver/kidney)
Excretion (Bile) <10% in rats <10% in rats <10% in rats

Toxicological Profiles

  • This compound: Organs Affected: Kidney (proximal tubular damage) and liver (hepatocyte radical formation) . Mechanism: Generates superoxide via redox cycling in hepatocytes, leading to oxidative stress . Human Data: No confirmed human poisonings reported, but animal studies suggest treatment protocols similar to paraquat .
  • Paraquat :

    • Organs Affected : Lungs (fibrosis due to selective accumulation) .
    • Mechanism : Energy-dependent uptake in alveolar cells causes irreversible ROS-mediated damage .
    • Human Data : High mortality from pulmonary toxicity; banned in many countries .
  • Diquat :

    • Organs Affected : Liver and kidneys (centrilobular necrosis) .
    • Mechanism : Rapid radical formation in hepatic microsomes, less lung-specific due to lower accumulation .
    • Human Data : Rare fatalities, primarily gastrointestinal and renal toxicity .

Selectivity and Environmental Impact

  • Paraquat: Non-selective, causing rapid desiccation in all green tissues .
  • Diquat : Used as a pre-harvest desiccant; broader spectrum but less persistent than paraquat .

Metabolic and Excretion Pathways

All three compounds undergo minimal metabolism, excreted largely unchanged in urine. Biliary excretion is low (<10% in rats) and correlates with molecular weight thresholds . Paraquat’s lung-specific toxicity is attributed to energy-dependent uptake by alveolar cells, a feature absent in this compound and diquat .

Research Findings and Controversies

  • Redox Cycling Efficiency: this compound’s radical formation rate in rat hepatocytes is comparable to diquat but lower than paraquat in lung homogenates . Carbon monoxide inhibits this process, suggesting cytochrome P450 involvement .
  • Human Risk: Despite structural similarities, this compound’s rare usage and lack of human data contrast sharply with paraquat’s notorious lethality .

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